molecular formula C14H12N2O3S B5107540 NoName

NoName

Cat. No.: B5107540
M. Wt: 288.32 g/mol
InChI Key: SZBUOWGWWALATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a useful research compound. Its molecular formula is C14H12N2O3S and its molecular weight is 288.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.05686342 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Programming and Computing :

    • "The project NoName - a functional programming language with its development environment" by Braxmeier, H., Ernst, D., Mößle, A., & Vogler, H. (2010) discusses this compound as a functional programming language designed for testing evaluation and transformation strategies in recursive program schemes, offering features not found in other languages (Braxmeier, Ernst, Mößle, & Vogler, 2010).
  • Customer Service and Management :

    • "this compound Nightmare: Resolving Customer Complaints in Hospitality Management" by Ryan, G. & Villiers, R. D. (2017) presents a case study in hospitality management, focusing on customer service challenges and solutions (Ryan & Villiers, 2017).
  • Essential Oil Analysis :

    • "Compositional Changes in Cassia mimosoides var. This compound (M.) Essential Oil" by Ahn, S.-Y., & Choi, H.-S. (2009) investigates the volatile flavor constituents of this specific variety of Cassia mimosoides essential oil, observing changes over time and under different storage conditions (Ahn & Choi, 2009).
  • Economic and Financial Modeling :

    • "this compound - A New Quarterly Model for Belgium" by Jeanfils, P. & Burggraeve, K. (2005) describes a compact quarterly model for the Belgian economy, named this compound, with micro-foundations and rational expectations (Jeanfils & Burggraeve, 2005).
  • Technology and Transport Recognition :

    • "Smartphone location identification and transport mode recognition using an ensemble of generative adversarial networks" by Günthermann, L., Simpson, I., & Roggen, D. (2020) explores using a generative adversarial network (GAN) for recognizing transportation modes from smartphone sensor data, as part of a project by team this compound (Günthermann, Simpson, & Roggen, 2020).

Properties

IUPAC Name

2-(diphenyl-λ4-sulfanylidene)-2-nitroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c15-13(17)14(16(18)19)20(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBUOWGWWALATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=C(C(=O)N)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.